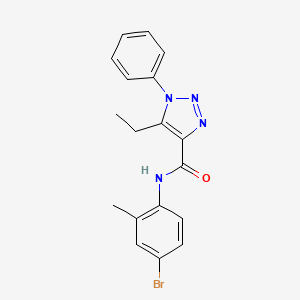![molecular formula C22H18N4O3S B13370392 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370392.png)
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, along with a benzofuran and a dimethoxyphenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.
Formation of the thiadiazole ring: This involves the reaction of the triazole intermediate with sulfur and other reagents to form the thiadiazole ring.
Introduction of the benzofuran group: This step involves the reaction of the intermediate with benzofuran derivatives under suitable conditions.
Introduction of the dimethoxyphenyl group: This can be achieved by coupling reactions using appropriate reagents and catalysts.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or dimethoxyphenyl rings are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used in studies to understand its effects on various biological systems and pathways.
Chemical Research: The compound is used as a model compound in studies involving the synthesis and reactivity of triazolothiadiazoles.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
Triazolothiadiazoles: These compounds share the triazole and thiadiazole rings but may have different substituents, leading to variations in their biological activities and properties.
Benzofuran derivatives: Compounds with a benzofuran ring may have different functional groups, affecting their reactivity and applications.
Dimethoxyphenyl derivatives: These compounds have the dimethoxyphenyl group but may differ in other parts of their structure, influencing their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H18N4O3S |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H18N4O3S/c1-13-15-6-4-5-7-16(15)29-20(13)21-23-24-22-26(21)25-19(30-22)11-9-14-8-10-17(27-2)18(12-14)28-3/h4-12H,1-3H3/b11-9+ |
Clé InChI |
TVSNUCJSSCZIOT-PKNBQFBNSA-N |
SMILES isomérique |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)/C=C/C5=CC(=C(C=C5)OC)OC |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C=CC5=CC(=C(C=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Butyl-6H-benzo[4,5]imidazo[1,2-d][1,2,4]triazolo[4,3-b][1,2,4]triazole-3-sulfonic acid](/img/structure/B13370315.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-butoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13370317.png)
![N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B13370335.png)
![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B13370351.png)
![2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one](/img/structure/B13370360.png)
![3-(1-adamantyl)-6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370363.png)
![3-[(Benzylsulfanyl)methyl]-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370364.png)



![{[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetic acid](/img/structure/B13370385.png)
![6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370389.png)
![6-(1-Adamantyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370400.png)
![2-(1-{2-[2-(2-Oxo-2-phenylethylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1-phenylethanone](/img/structure/B13370408.png)
